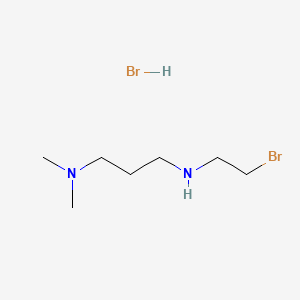
Phosphine oxide, bis(iodomethyl)methyl-
Overview
Description
Phosphine oxide, bis(iodomethyl)methyl- is a useful research compound. Its molecular formula is C3H7I2OP and its molecular weight is 343.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphine oxide, bis(iodomethyl)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, bis(iodomethyl)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flame Retardancy in Polymers
Phosphine oxides have been studied for their ability to enhance the flame retardancy of polymers. For instance, various tertiary phosphine oxides were found to significantly enhance the limiting oxygen index and reduce the combustion rate of polypropylene, making it more resistant to fire. This effect is achieved through the fine dispersion of these oxides in the polymer, acting as active nucleation centers (Varbanov et al., 1988).
Synthesis of Reactive Oligomers and Polymers
Phosphine oxide groups have been utilized in the synthesis of high molecular weight polymers, such as poly(ether imide)s. These materials, which include thermoplastic and thermosetting systems, demonstrate improved properties like higher modulus, tensile strength, and thermal stability compared to some controls. This indicates the potential of phosphine oxide groups in enhancing the physical properties of polymers (Tan et al., 1998).
Improvement in Polymer Properties
The incorporation of compounds like bis 4-carboxyphenyl phenyl phosphine oxide (BCPPO) as a co-monomer in the preparation of flame resistant poly(ethylene terephthalate) (PET) has shown to improve properties like flame retarding behavior, glass transition temperatures, and thermal stability. This suggests a role for phosphine oxide derivatives in enhancing the performance of certain polymers (Wang et al., 2000).
Nanoparticle Solubility
A phosphine oxide polymer developed from bis(dichlorophosphino)ethane and poly(ethylene glycol) has been used to transfer various nanoparticles from organic solvents to water. This suggests potential applications in nanotechnology where maintaining the physical properties and reactivities of nanoparticles in different solvents is crucial (Kim et al., 2005).
Chemical Synthesis
Secondary phosphine chalcogenides like bis(2-phenylethyl)phosphine oxide have been used in regio- and stereoselective synthesis, yielding products like 3-cyano-2-propen-1-yl phosphinates and phosphinothioates. This indicates the utility of phosphine oxides in specific chemical synthesis pathways (Arbuzova et al., 2007).
properties
IUPAC Name |
iodo-[iodomethyl(methyl)phosphoryl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I2OP/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECQUNVGVOBZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CI)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394415 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, bis(iodomethyl)methyl- | |
CAS RN |
13916-01-3 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)







![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)